molecular formula C15H21NO B291647 N-(4-isopropylphenyl)cyclopentanecarboxamide

N-(4-isopropylphenyl)cyclopentanecarboxamide

Cat. No. B291647
M. Wt: 231.33 g/mol
InChI Key: OQQWVZOAFZSRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)cyclopentanecarboxamide, also known as S-23, is a nonsteroidal selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community. SARMs are a class of compounds that selectively target androgen receptors in the body, leading to anabolic effects without the adverse side effects associated with traditional anabolic steroids. S-23 has shown promising results in preclinical studies, making it a potential candidate for various research applications.

Mechanism of Action

N-(4-isopropylphenyl)cyclopentanecarboxamide selectively targets androgen receptors in the body, leading to anabolic effects without the adverse side effects associated with traditional anabolic steroids. It has a high binding affinity for androgen receptors, leading to increased protein synthesis and muscle growth. Additionally, N-(4-isopropylphenyl)cyclopentanecarboxamide has been shown to have a positive effect on bone density, making it a potential treatment option for conditions such as osteoporosis.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)cyclopentanecarboxamide has been shown to increase muscle mass and bone density in preclinical models. It has also been shown to decrease fat mass, making it a potential treatment option for obesity. Additionally, N-(4-isopropylphenyl)cyclopentanecarboxamide has been studied for its potential use in male contraception, as it has been shown to suppress sperm production without affecting libido or other hormonal parameters.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. It has a high binding affinity for androgen receptors, making it a potent and selective compound. Additionally, it has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies. However, there are limitations to the use of N-(4-isopropylphenyl)cyclopentanecarboxamide in lab experiments, including the need for specialized equipment and expertise for synthesis and analysis.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)cyclopentanecarboxamide. One potential area of study is its use in the treatment of conditions such as osteoporosis and muscle wasting. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-isopropylphenyl)cyclopentanecarboxamide for various research applications. Finally, there is a need for long-term safety studies to assess the potential adverse effects of N-(4-isopropylphenyl)cyclopentanecarboxamide in humans.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-isopropylaniline with cyclopentanone to form an intermediate product, which is then reacted with chloroacetyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of N-(4-isopropylphenyl)cyclopentanecarboxamide, making it suitable for research purposes.

Scientific Research Applications

N-(4-isopropylphenyl)cyclopentanecarboxamide has been extensively studied in preclinical models for its potential use in various research applications. It has been shown to increase muscle mass and bone density, making it a potential treatment option for conditions such as osteoporosis and muscle wasting. Additionally, N-(4-isopropylphenyl)cyclopentanecarboxamide has been studied for its potential use in male contraception, as it has been shown to suppress sperm production without affecting libido or other hormonal parameters.

properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C15H21NO/c1-11(2)12-7-9-14(10-8-12)16-15(17)13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

OQQWVZOAFZSRSU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCC2

Origin of Product

United States

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